

# Unveiling YC-001: A Novel Pharmacological Chaperone for Retinal Degeneration

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Compound of Interest		
Compound Name:	YC-001	
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# A Technical Guide to the Discovery, Synthesis, and Mechanism of Action of a Promising Non-Retinoid Rod Opsin Ligand

Introduction

Rhodopsin homeostasis is critical for the survival and function of rod photoreceptor cells, and its disruption due to mutations can lead to progressive retinal degeneration, such as autosomal dominant retinitis pigmentosa (adRP).[1] The misfolding of rhodopsin is a key pathological feature in these conditions.[1] This has spurred the search for therapeutic agents that can stabilize rhodopsin structure and restore its normal function. This whitepaper details the discovery, synthesis, and biological characterization of **YC-001**, a novel, non-retinoid small molecule that acts as a pharmacological chaperone for rod opsin.[1][2][3] **YC-001** has demonstrated significant potential in preclinical models of retinal degeneration by rescuing the cellular transport of misfolded opsin mutants and protecting photoreceptors from light-induced damage.[1][2]

# **Discovery of YC-001**

**YC-001** was identified through a cell-based high-throughput screen (HTS) designed to find small molecules capable of promoting the transport of the unstable P23H-opsin mutant from the endoplasmic reticulum (ER) to the plasma membrane.[1][2] This screen utilized a  $\beta$ -

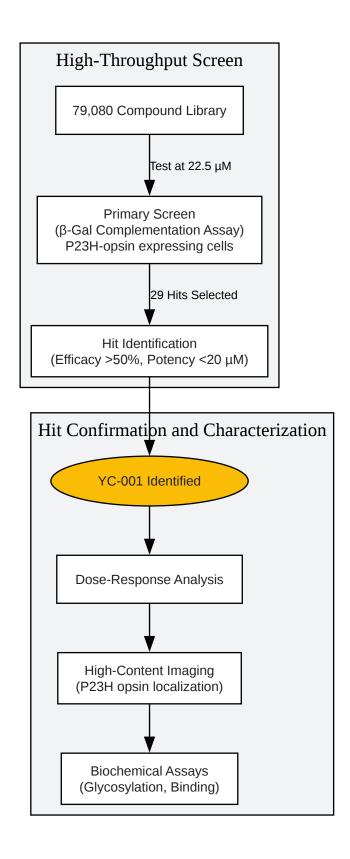


Galactosidase fragment complementation assay.[2] Out of 79,080 compounds tested, **YC-001** emerged as a potent hit.[2]

## **High-Throughput Screening Workflow**

The HTS workflow was designed to identify compounds that could rescue the trafficking of the P23H opsin mutant.





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Figure 1: High-Throughput Screening Workflow for YC-001 Discovery.



#### Synthesis of YC-001

To enable in vivo studies, **YC-001** was synthesized via a condensation reaction. The synthesis involves the reaction of 2-bromo-1-(5-chlorothiophen-2-yl)ethanone with 2-(thiophen-2-yl)acetic acid, followed by subsequent chemical transformations.[2] The chemical structure was confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatographymass spectrometry (LC-MS).[2]

## **Biological Activity and Mechanism of Action**

**YC-001** is a multi-faceted molecule that acts as a pharmacological chaperone, an inverse agonist, and an antagonist of rod opsin.[1][3][4]

#### **Pharmacological Chaperone Activity**

**YC-001** effectively rescues the transport and improves the glycosylation of the P23H rod opsin mutant in mammalian cells.[2][4] It has been shown to rescue multiple Class II rod opsin mutants, including T4R, P53R, G106R, C110Y, D190N, and P267L.[3] This chaperone activity is light-independent.[5]

#### **Rod Opsin Binding and Signaling**

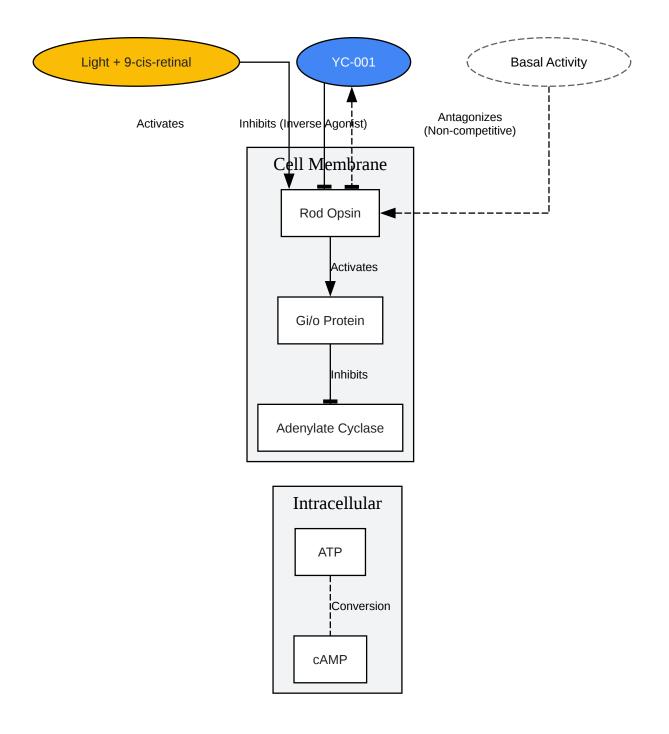
**YC-001** binds reversibly and non-covalently to rod opsin.[2][4] This binding stabilizes the structure of opsin.[4] Titration of bovine rod opsin with **YC-001** quenches the intrinsic tryptophan fluorescence, indicating a conformational change in the chromophore pocket.[2]

**YC-001** also modulates rod opsin signaling. It acts as an inverse agonist by silencing the basal activity of rod opsin, leading to a dose-dependent increase in cAMP levels in cells expressing wild-type opsin.[2][6] Furthermore, it functions as a non-competitive antagonist, inhibiting light-activated G-protein signaling mediated by isorhodopsin (opsin bound to 9-cis-retinal).[1][2][3]

#### **Rod Opsin Signaling Pathway Modulation by YC-001**

The following diagram illustrates the proposed mechanism of action of **YC-001** on the rod opsin signaling pathway.





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Figure 2: Modulation of Rod Opsin Signaling by YC-001.

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data reported for **YC-001**.



Parameter	Value	Assay/System	Reference
Potency (HTS)	7.8 μΜ	β-Gal fragment complementation assay	[2]
Efficacy (HTS)	150-310% of control	β-Gal fragment complementation assay	[2]
EC50 (Binding)	0.98 ± 0.05 μM	Tryptophan fluorescence quenching (bovine opsin)	[2]
EC50 (cAMP)	8.22 μΜ	cAMP levels in NIH3T3 cells (WT- opsin)	[2][6]

Compound	EC50 (Binding to Bovine Rod Opsin)	Reference
YC-001	0.98 ± 0.05 μM	[2]
9-cis-retinal	1.20 ± 0.10 μM	[2]

# **Preclinical Efficacy and Pharmacokinetics**

In vivo studies have demonstrated the therapeutic potential of **YC-001**. A single intraperitoneal (i.p.) injection of **YC-001** protects Abca4-/-Rdh8-/- mice from bright light-induced retinal degeneration.[1][2] Pharmacokinetic analysis in C57BL/6 mice showed that after a 200 mg/kg i.p. injection, **YC-001** is detected in the eye, reaching a peak of approximately 280 pmol per eye at 3 hours and becoming undetectable by 24 hours.[2] This indicates that **YC-001** can cross the blood-retina barrier but is not retained for extended periods.[2] When administered via intravitreal injection, **YC-001** has a short ocular half-life of 0.68 hours.[7]

## **Experimental Protocols**



# High-Throughput Screening (β-Galactosidase Fragment Complementation Assay)

- Objective: To identify small molecules that promote the transport of P23H-mutant opsin from the ER to the plasma membrane.
- Cell Line: NIH3T3 cells stably co-expressing mouse P23H opsin fused to a protein kinase A fragment (P23H-PK) and a plasma membrane-localized phospholipase C fragment (PLC-EA).[8]
- Principle: When P23H opsin is retained in the ER, the two β-Gal fragments are separated.
   Compounds that rescue the transport of P23H opsin to the plasma membrane lead to the colocalization of the fragments and restoration of β-Gal activity.[8]
- Procedure:
  - A library of 79,080 compounds was screened at an average concentration of 22.5 μΜ.[2]
  - β-Galactosidase activity was measured to identify compounds that increased the signal.
  - Hits were selected based on efficacy (>50%) and potency (<20 μΜ).[2]</li>

#### **Tryptophan Fluorescence Ligand-Binding Assay**

- Objective: To determine the binding affinity of YC-001 to rod opsin.[2]
- Principle: The binding of a ligand to the chromophore pocket of opsin induces a conformational change that can be monitored by the quenching of intrinsic tryptophan fluorescence.[2]
- Procedure:
  - Bovine rod opsin in disc membranes was titrated with varying concentrations of YC-001 or
     9-cis-retinal.[2]
  - Tryptophan fluorescence was measured at an emission wavelength of 330 nm.[2]



 The change in fluorescence was plotted against the ligand concentration to determine the EC50 value.[2]

## In Vivo Bright Light-Induced Retinal Degeneration Model

- Objective: To assess the neuroprotective effect of YC-001 in vivo.[2]
- Animal Model: Abca4-/-Rdh8-/- mice.[2]
- Procedure:
  - Mice were administered a single intraperitoneal injection of YC-001 (50 or 200 mg/kg) or vehicle (DMSO).[2][4]
  - The animals were then exposed to bright white light (10,000 lux) for 30 minutes.
  - Retinal degeneration was assessed and compared between the treated and control groups.[2]

#### Conclusion

**YC-001** is a novel, non-retinoid pharmacological chaperone of rod opsin with a unique dual mechanism of action as an inverse agonist and a non-competitive antagonist.[1][3] Its ability to rescue the trafficking of misfolded opsin mutants and protect photoreceptors from light-induced damage in preclinical models highlights its significant therapeutic potential for treating retinal degenerative diseases such as adRP.[1][2] Further medicinal chemistry efforts to improve its pharmacokinetic properties could pave the way for its clinical development.[2]

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